molecular formula C15H9F2NO2 B13084442 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde

4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde

Katalognummer: B13084442
Molekulargewicht: 273.23 g/mol
InChI-Schlüssel: OYVNRXGXXZKWDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a difluorophenyl group, a hydroxy group, and an aldehyde group attached to an indole core, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the difluorophenyl group and the hydroxy group. The final step involves the formylation to introduce the aldehyde group.

    Preparation of Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the difluorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

    Formylation: The final step involves the formylation of the indole ring, which can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The aldehyde group in 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, to form various derivatives.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, acids, bases

    Condensation: Amines, hydrazines

Major Products

    Oxidation: 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carboxylic acid

    Reduction: 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-methanol

    Substitution: Various esters and ethers

    Condensation: Imines, hydrazones

Wissenschaftliche Forschungsanwendungen

4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and selectivity, while the hydroxy and aldehyde groups can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carboxylic acid
  • 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-methanol
  • 4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-imine

Uniqueness

4-(2,3-Difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde is unique due to the presence of both the difluorophenyl group and the aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C15H9F2NO2

Molekulargewicht

273.23 g/mol

IUPAC-Name

4-(2,3-difluorophenyl)-6-hydroxy-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H9F2NO2/c16-12-3-1-2-10(15(12)17)11-4-9(20)5-13-14(11)8(7-19)6-18-13/h1-7,18,20H

InChI-Schlüssel

OYVNRXGXXZKWDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)F)C2=C3C(=CC(=C2)O)NC=C3C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.